molecular formula C13H19NO B1386396 N-(1-phenylethyl)oxan-4-amine CAS No. 1154882-97-9

N-(1-phenylethyl)oxan-4-amine

Cat. No. B1386396
M. Wt: 205.3 g/mol
InChI Key: SLWFJVYWKIATHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amines like N-(1-phenylethyl)oxan-4-amine can involve several steps, including reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .


Molecular Structure Analysis

The molecular structure of N-(1-phenylethyl)oxan-4-amine can be analyzed using various spectroscopic techniques. The N-H stretching absorption in the infrared spectrum can provide information about the presence of primary and secondary amines . The 1H NMR spectrum can provide information about the hydrogens attached to the amine and those on carbons directly bonded to the amine .


Chemical Reactions Analysis

The oxidation of tertiary amines like N-(1-phenylethyl)oxan-4-amine can involve reagents such as hydrogen peroxide or peroxycarboxylic acids, which can supply an oxygen atom with six electrons, leading to the formation of an azane oxide (amine oxide) .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-(1-phenylethyl)oxan-4-amine can be determined using various analytical techniques. For instance, its molecular weight is 205.3 g/mol. Further analysis would require specific experimental data which is not available in the search results.

Safety And Hazards

The safety data sheet for a similar compound, (S)-(-)-1-Phenylethylamine, indicates that it is a combustible liquid that causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name

N-(1-phenylethyl)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11(12-5-3-2-4-6-12)14-13-7-9-15-10-8-13/h2-6,11,13-14H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWFJVYWKIATHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-phenylethyl)oxan-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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